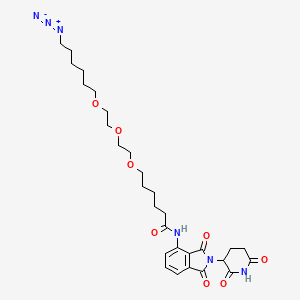

Pomalidomid-C6-PEG3-butyl-N3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

Fórmula molecular |

C29H40N6O8 |

|---|---|

Peso molecular |

600.7 g/mol |

Nombre IUPAC |

6-[2-[2-(6-azidohexoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide |

InChI |

InChI=1S/C29H40N6O8/c30-34-31-14-5-1-2-6-15-41-17-19-43-20-18-42-16-7-3-4-11-24(36)32-22-10-8-9-21-26(22)29(40)35(28(21)39)23-12-13-25(37)33-27(23)38/h8-10,23H,1-7,11-20H2,(H,32,36)(H,33,37,38) |

Clave InChI |

JUXLQOHNAZVQSN-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCN=[N+]=[N-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Pomalidomid-C6-PEG3-butyl-N3: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomid-C6-PEG3-butyl-N3 is a bifunctional chemical tool pivotal in the rapidly advancing field of targeted protein degradation (TPD). It serves as a pre-fabricated "E3 ligase ligand-linker" conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its application in the construction of PROTACs. Detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker are also presented, alongside representative quantitative data to inform on the efficacy of such constructs.

Introduction to this compound

This compound is a crucial building block for researchers engaged in the development of PROTACs.[1][2] It comprises three key functional components:

-

Pomalidomide: An immunomodulatory drug that acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] By incorporating pomalidomide, a PROTAC can effectively hijack the CRBN E3 ligase complex.

-

Linker: A flexible chain composed of a C6 alkyl spacer, a triethylene glycol (PEG3) unit, and a butyl group. The linker's length and composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase.

-

Terminal Azide (B81097) (N3): A reactive functional group that enables the covalent attachment of a target protein-specific ligand via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5]

This modular design allows for the streamlined synthesis of a diverse range of PROTACs against various protein targets.[6]

Chemical Properties

| Property | Value |

| Chemical Formula | C29H40N6O8 |

| Molecular Weight | 600.66 g/mol |

| CAS Number | 2300178-66-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF |

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound operate by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

-

Ternary Complex Formation: The bifunctional nature of the PROTAC allows it to simultaneously bind to both the target protein of interest (POI) and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.

-

Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can then bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic mode of action allows for the degradation of target proteins at sub-stoichiometric concentrations of the PROTAC.

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Synthesis of PROTACs using this compound

The terminal azide group of this compound allows for its conjugation to a target protein ligand containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach is highly efficient and specific, proceeding under mild conditions with high yields.[7][8]

Representative Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized target protein ligand.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., DMSO, DMF, or a mixture with water)

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in deionized water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a clean, dry reaction vial, add the alkyne-functionalized target protein ligand (1.0 equivalent).

-

Add this compound (1.1 equivalents).

-

Add the desired solvent to achieve a suitable concentration (e.g., 0.1 M).

-

Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

-

-

Catalyst Addition:

-

In a separate microcentrifuge tube, prepare the catalyst premix by adding the CuSO4 stock solution (0.1 equivalents) to the THPTA stock solution (0.5 equivalents). Vortex briefly.

-

Add the catalyst premix to the reaction vial.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (2.0 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC. The reaction is typically complete within 1-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC.

-

Figure 2: General experimental workflow for PROTAC synthesis via CuAAC.

Evaluation of PROTAC Efficacy

Once synthesized, the efficacy of the PROTAC must be evaluated through a series of in vitro experiments.

Quantitative Data for Pomalidomide-Based PROTACs

| PROTAC Target | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| BTK (C481S) | PEG | NAMALWA | 9.1 | >99 | - | [9] |

| CDK6 | PEG | Jurkat | 2.5 | 96 | 180 | [3] |

| CDK9 | PEG | MV4-11 | 7.62 | - | 25 | [9] |

| PTP1B | PEG (23 atoms) | HepG2 | 200 (48h) | - | - | [3] |

| BRD4 | PEG | Hematological Malignancy Cells | - | - | - | [3] |

| DYRK1 | PEG | HCT116 | 102 | - | 2200 | [3] |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. IC50: Half-maximal inhibitory concentration (for cell viability).

Experimental Protocols

Objective: To quantify the dose- and time-dependent degradation of the target protein.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Objective: To assess the effect of target protein degradation on cell proliferation and viability.

Materials:

-

Cell line of interest

-

PROTAC of interest

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Objective: To provide evidence for the formation of the ternary complex (Target Protein-PROTAC-CRBN).

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

MG132 (proteasome inhibitor)

-

Non-denaturing lysis buffer

-

Antibody against CRBN or the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Antibodies for Western blotting (against target protein and CRBN)

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and MG132 (to prevent degradation of the target protein) for a few hours.

-

Cell Lysis: Lyse the cells in non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against either CRBN or the target protein overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the bound proteins.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of both the target protein and CRBN. The detection of both proteins in the immunoprecipitate of one of them provides evidence for the formation of the ternary complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]

Pomalidomide-C6-PEG3-butyl-N3: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Pomalidomide-C6-PEG3-butyl-N3, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the potent E3 ubiquitin ligase ligand, pomalidomide (B1683931), functionalized with a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a reactive azide (B81097) group. This guide is intended to serve as a valuable resource for researchers in the field of targeted protein degradation.

Core Structure and Physicochemical Properties

Pomalidomide-C6-PEG3-butyl-N3 is a heterobifunctional molecule designed for the synthesis of PROTACs. Its structure consists of three key components: the pomalidomide head group that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a C6 alkyl chain, a triethylene glycol (PEG3) spacer, and a terminal butyl azide group for conjugation to a target protein ligand via click chemistry.

Chemical Structure:

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₀N₆O₈ | [1][2] |

| Molecular Weight | 600.66 g/mol | [1] |

| CAS Number | 2300178-66-7 | [1][2] |

| Appearance | Powder or crystals | [1] |

| Storage Temperature | 2-8°C | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO | [3] |

| LogP | 1.01 | [2] |

Mechanism of Action in Targeted Protein Degradation

Pomalidomide-C6-PEG3-butyl-N3 serves as a critical component in the construction of PROTACs, which are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).

The pomalidomide moiety of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] By conjugating a ligand for a target protein to the azide terminus of the linker, a ternary complex is formed between the target protein, the PROTAC, and the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[4]

Mandatory Visualization: PROTAC-Mediated Protein Degradation Pathway

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Protocols

Synthesis of a Pomalidomide-Based PROTAC via Click Chemistry

This protocol outlines the general steps for conjugating Pomalidomide-C6-PEG3-butyl-N3 to an alkyne-functionalized ligand for a protein of interest using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Pomalidomide-C6-PEG3-butyl-N3

-

Alkyne-functionalized POI ligand

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Deionized water

-

Reaction vial

-

Stirring apparatus

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Pomalidomide-C6-PEG3-butyl-N3 in anhydrous DMSO (e.g., 10 mM).

-

Prepare a stock solution of the alkyne-functionalized POI ligand in anhydrous DMSO (e.g., 10 mM).

-

Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).

-

Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).

-

(Optional) Prepare a stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a reaction vial, add the Pomalidomide-C6-PEG3-butyl-N3 solution (1.0 equivalent).

-

Add the alkyne-functionalized POI ligand solution (1.0-1.2 equivalents).

-

If using, add the THPTA solution.

-

Add the CuSO₄ solution (0.1 equivalents).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate analytical method such as LC-MS or TLC. Reaction times can vary from 1 to 24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC molecule.

-

Mandatory Visualization: PROTAC Synthesis Workflow

Caption: General workflow for the synthesis of a pomalidomide-based PROTAC.

Western Blotting for Assessing PROTAC-Mediated Protein Degradation

This protocol provides a method to determine the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[5]

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC. Include a vehicle-only control.

-

Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody for the loading control.

-

Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Signaling Pathways

The downstream effects of a PROTAC constructed with Pomalidomide-C6-PEG3-butyl-N3 are dependent on the specific protein of interest that it is designed to degrade. For instance, if the PROTAC targets a key kinase in a cancer-related signaling pathway, its successful degradation would lead to the downregulation of that pathway, potentially inhibiting cell proliferation and inducing apoptosis.

Mandatory Visualization: Example Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where a PROTAC targets a kinase (e.g., BTK in B-cell malignancies) for degradation, thereby inhibiting the NF-κB signaling pathway.

Caption: Inhibition of the BCR-BTK-NF-κB pathway via a BTK-targeting PROTAC.

Conclusion

Pomalidomide-C6-PEG3-butyl-N3 is a versatile and valuable tool for the development of PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible, functionalizable linker, provides a robust platform for the synthesis of novel protein degraders. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the research and development efforts of scientists working to advance the field of targeted protein degradation.

References

- 1. Pomalidomide-C6-PEG3-butyl azide ≥95% | 2300178-66-7 [sigmaaldrich.com]

- 2. Pomalidomid-C6-PEG3-butyl-N3 | CAS#:2300178-66-7 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Strategic Role of the Azide Group in Pomalidomide-C6-PEG3-butyl-N3: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-C6-PEG3-butyl-N3 is a specialized chemical probe designed for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule is a conjugate of the E3 ligase ligand, Pomalidomide, and a flexible linker terminating in a chemically reactive azide (B81097) group. As a critical building block in PROTAC synthesis, each component of Pomalidomide-C6-PEG3-butyl-N3 plays a distinct and vital role in the ultimate function of the final PROTAC molecule.

Pomalidomide: This moiety serves as the E3 ligase recruiter. Pomalidomide is a well-characterized immunomodulatory drug that binds with high affinity to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] By engaging CRBN, the Pomalidomide component of a PROTAC effectively hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system.

C6-PEG3-butyl Linker: This component acts as a flexible bridge, connecting the Pomalidomide moiety to a ligand that will bind to a specific protein of interest (POI). The length, composition, and flexibility of the linker are critical determinants of a PROTAC's efficacy.[3] The C6-PEG3-butyl linker provides the necessary spatial orientation to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.[4] The inclusion of polyethylene (B3416737) glycol (PEG) units can also enhance the solubility and cell permeability of the resulting PROTAC molecule.[5]

Azide Group (N3): The terminal azide group is the key functional handle for the conjugation of Pomalidomide-C6-PEG3-butyl-N3 to a POI-binding ligand.[4] This is typically achieved through "click chemistry," a set of highly efficient and specific chemical reactions. The azide group's bioorthogonal nature, meaning it does not react with naturally occurring functional groups in biological systems, makes it an ideal tool for bioconjugation.[4]

This technical guide will provide an in-depth overview of the role of the azide group, the mechanism of action of Pomalidomide-based PROTACs, quantitative data on CRBN binding, and detailed experimental protocols for the synthesis and evaluation of these powerful research tools.

Quantitative Data: Cereblon Binding Affinity

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM[1] | ~2 µM[6], 1.2 µM[1] | Competitive Titration[1], Competitive Binding Assay[6], TR-FRET[1] |

| Lenalidomide | ~178 nM[1] | ~2 µM[6], 1.5 µM[1] | Competitive Titration[1], Competitive Binding Assay[6], TR-FRET[1] |

| Thalidomide | ~250 nM[1] | ~30 µM[7] | Competitive Titration[1] |

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental role of Pomalidomide-C6-PEG3-butyl-N3 is to serve as a precursor for a PROTAC that induces the degradation of a target protein. The following diagram illustrates the signaling pathway of a Pomalidomide-based PROTAC.

References

An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-C6-PEG3-butyl-N3 in Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-C6-PEG3-butyl-N3 is a key chemical tool in the rapidly advancing field of targeted protein degradation. It serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule incorporates the potent E3 ubiquitin ligase ligand, pomalidomide, functionalized with a PEGylated linker and a terminal azide (B81097) group. This azide moiety allows for the covalent attachment of a target-specific ligand via "click chemistry," enabling the creation of heterobifunctional PROTACs. These PROTACs are designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of the mechanism of action of PROTACs derived from Pomalidomide-C6-PEG3-butyl-N3, details relevant experimental protocols for their characterization, and presents key data in a structured format.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The central mechanism of action for a PROTAC synthesized from Pomalidomide-C6-PEG3-butyl-N3 revolves around the induced proximity of a target protein to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Pomalidomide acts as a "molecular glue" that binds to CRBN, a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^).[2][3]

The PROTAC molecule, once introduced into the cellular environment, orchestrates the formation of a ternary complex, bringing together the target protein (Protein of Interest or POI), the PROTAC itself, and the CRBN E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[1] A key advantage of this mechanism is the catalytic nature of the PROTAC; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule for degradation.[1]

Signaling Pathway of a Pomalidomide-Based PROTAC

Quantitative Data

While specific quantitative data for PROTACs synthesized directly with Pomalidomide-C6-PEG3-butyl-N3 is not extensively available in the public domain, the following table provides representative data for pomalidomide's interaction with CRBN and typical performance metrics for pomalidomide-based PROTACs.

| Parameter | Analyte/System | Value | Method | Reference |

| Binding Affinity (IC50) | Pomalidomide vs. CRBN | ~2 µM | Competitive Binding Assay | [4] |

| Degradation (DC50) | Representative Pomalidomide-based PROTAC vs. Target Protein | 10 - 100 nM | In-Cell Western / Western Blot | [] |

| Maximal Degradation (Dmax) | Representative Pomalidomide-based PROTAC vs. Target Protein | > 90% | In-Cell Western / Western Blot | [] |

| Time to Max Degradation | Representative Pomalidomide-based PROTAC vs. Target Protein | 8 - 24 hours | Time-course Western Blot | [] |

Note: The values for DC50, Dmax, and time to degradation are highly dependent on the specific target protein, linker composition, and cell line used.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of a novel PROTAC synthesized using Pomalidomide-C6-PEG3-butyl-N3.

PROTAC Synthesis via Click Chemistry

Objective: To synthesize a novel PROTAC by conjugating a target protein ligand (containing an alkyne group) to Pomalidomide-C6-PEG3-butyl-N3.

Materials:

-

Pomalidomide-C6-PEG3-butyl-N3

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMSO/water mixture)

-

Purification system (e.g., HPLC)

Protocol:

-

Dissolve Pomalidomide-C6-PEG3-butyl-N3 and the alkyne-functionalized target protein ligand in the chosen solvent system.

-

Add a freshly prepared solution of sodium ascorbate to the reaction mixture.

-

Add a solution of CuSO4 to initiate the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress by LC-MS.

-

Upon completion, purify the resulting PROTAC using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Ternary Complex Formation Assay (Fluorescence Polarization)

Objective: To demonstrate the formation of the ternary complex (POI-PROTAC-CRBN).

Materials:

-

Purified recombinant target protein (POI) labeled with a fluorescent probe

-

Purified recombinant CRBN-DDB1 complex

-

Synthesized PROTAC

-

Assay buffer

Protocol:

-

In a microplate, add a fixed concentration of the fluorescently labeled POI.

-

Add increasing concentrations of the synthesized PROTAC.

-

Measure the fluorescence polarization. An increase in polarization indicates the binding of the PROTAC to the POI.

-

To a pre-formed complex of fluorescently labeled POI and PROTAC, add increasing concentrations of the CRBN-DDB1 complex.

-

A further increase in fluorescence polarization confirms the formation of the ternary complex.

Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Lysis buffer

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Protocol:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the synthesized PROTAC or DMSO for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).

Experimental Workflow for PROTAC Characterization

Downstream Cellular Consequences

The selective degradation of a target protein by a pomalidomide-based PROTAC can have profound effects on cellular signaling pathways, leading to desired therapeutic outcomes. For example, if the target protein is an oncogenic kinase, its degradation can lead to the inhibition of downstream pro-survival signaling and the induction of apoptosis in cancer cells.

Hypothetical Signaling Pathway Inhibition

Conclusion

Pomalidomide-C6-PEG3-butyl-N3 is a versatile and powerful tool for the development of PROTACs that can selectively degrade a wide range of protein targets. By leveraging the catalytic and event-driven mechanism of the ubiquitin-proteasome system, PROTACs offer a promising therapeutic modality with the potential to address previously "undruggable" targets. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and characterize novel pomalidomide-based PROTACs for various therapeutic applications.

References

- 1. Pomalidomid-C6-PEG3-butyl-N3 | CAS#:2300178-66-7 | Chemsrc [chemsrc.com]

- 2. Pomalidomide-C6-PEG3-butyl azide = 95 2300178-66-7 [sigmaaldrich.com]

- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cereblon (CRBN) Ligands in PROTAC Design

Executive Summary: The discovery and application of Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular protein degradation machinery. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, has become one of the most widely utilized E3 ligases in PROTAC design. This is largely due to the availability of well-characterized, potent, and synthetically tractable ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide. These ligands, often referred to as "molecular glues," facilitate the formation of a ternary complex between the target protein, the PROTAC, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide provides a comprehensive technical overview of CRBN ligands in the context of PROTAC design, detailing their mechanism of action, quantitative binding and degradation data, and key experimental protocols for their characterization.

The Role of Cereblon in the Ubiquitin-Proteasome System

Cereblon is a 442-amino acid protein that functions as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[1] This complex, composed of CRBN, Damaged DNA-Binding Protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (Rbx1), plays a crucial role in the ubiquitin-proteasome system (UPS).[][3] The UPS is the primary cellular pathway for the degradation of misfolded or no longer needed proteins. The CRL4^CRBN^ complex specifically recognizes and binds to substrate proteins, facilitating their polyubiquitination by an E2 ubiquitin-conjugating enzyme. This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[4]

Mechanism of Action of CRBN-Based PROTACs

CRBN-based PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target Protein of Interest (POI), a linker, and a ligand that recruits the CRBN E3 ligase.[5] By simultaneously binding to both the POI and CRBN, the PROTAC acts as a molecular bridge, inducing the formation of a ternary complex.[6] This proximity triggers the transfer of ubiquitin from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI.[7] Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can engage in further catalytic cycles of degradation.[8][9]

Common CRBN Ligands for PROTACs

The majority of CRBN-recruiting PROTACs utilize ligands derived from IMiDs.[1] These compounds bind to a hydrophobic pocket in the thalidomide-binding domain of CRBN.[10]

-

Thalidomide: The parent compound of the IMiD family. While effective, it has lower binding affinity compared to its analogs.[4]

-

Lenalidomide and Pomalidomide: These analogs exhibit significantly higher binding affinity for CRBN and are more potent inducers of neosubstrate degradation.[4] Pomalidomide, in particular, is a frequently used CRBN ligand in PROTAC design.[1]

-

Novel Non-IMiD Ligands: To overcome limitations associated with IMiDs, such as potential off-target effects and chemical instability, novel CRBN ligands are being developed.[11][12] Phenyl dihydrouracil (B119008) derivatives are a promising class of non-IMiD ligands that lack the chiral center and potential for racemization found in glutarimide-based ligands.[][13]

The point of attachment for the linker on the CRBN ligand is a critical design parameter. For thalidomide-based ligands, modifications are commonly made at the C4 or C5 position of the phthalimide (B116566) ring to attach the linker.[1][4] This strategic placement can influence the formation of the ternary complex and mitigate off-target degradation of endogenous proteins.[4]

Quantitative Data for CRBN Ligands and PROTACs

The efficacy of CRBN ligands and the resulting PROTACs is quantified using several key parameters. Binding affinities (Kd, IC50) measure the strength of interaction with CRBN, while degradation potency (DC50) and efficacy (Dmax) measure the biological outcome of target protein removal.

Table 1: Binding Affinities of Common CRBN Ligands

| Ligand | Binding Assay | Kd or IC50 (nM) | Reference |

|---|---|---|---|

| Thalidomide | SPR | ~180 | [14] (Implied) |

| Lenalidomide | ITC | ~250 | [14] (Implied) |

| Pomalidomide | SPR | ~30 | [14] (Implied) |

| Phenyl Dihydrouracil Derivative | MST | 110 |[15] |

Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.

Table 2: Degradation Potency of Representative CRBN-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|

| ARV-110 | Androgen Receptor | VCaP | ~1 | >95 | [] (Implied) |

| ARV-471 | Estrogen Receptor | MCF7 | ~2 | >90 | [] (Implied) |

| dBET6 | BRD4 | THP-1 | ~5 | >90 | [16] (Implied) |

| MS21 | pan-Akt | HEK-293 | ~30 | ~80 |[17] |

Key Experimental Protocols

Characterizing a novel CRBN-based PROTAC involves a series of biophysical and cell-based assays to confirm target engagement, ternary complex formation, and protein degradation.

This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex.

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. One bead is conjugated to an antibody or tag that recognizes the target protein, and the other recognizes the E3 ligase complex. In the presence of a PROTAC, the beads are brought together, generating a signal proportional to the amount of ternary complex formed.[16][18]

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute recombinant tagged-POI (e.g., GST-BRD4) and tagged-CRBN complex (e.g., His-CRBN/DDB1) in assay buffer.

-

Prepare a serial dilution of the PROTAC molecule in DMSO, followed by a further dilution in assay buffer.

-

Prepare a mixture of anti-tag AlphaLISA acceptor beads and streptavidin-coated donor beads.

-

-

Assay Procedure:

-

To a 384-well microplate, add the POI, CRBN complex, and the serially diluted PROTAC. Include controls with a non-binding ligand (e.g., JQ1 for BRD4) or a non-degrading PROTAC analog.[16]

-

Incubate the plate at room temperature for 60 minutes to allow for complex formation.

-

Add the AlphaLISA bead mixture to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition:

Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[17][19]

Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect the protein of interest. The intensity of the resulting band is proportional to the amount of protein, which can be quantified relative to a loading control.[5]

Detailed Protocol:

-

Cell Seeding and Treatment:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.[19]

-

Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17][19]

-

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[19]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5][19]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[5]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[5]

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[19]

-

References

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]

- 11. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. resources.revvity.com [resources.revvity.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Pomalidomide-C6-PEG3-butyl-N3: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-C6-PEG3-butyl-N3, identified by CAS number 2300178-66-7, is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed for targeted protein degradation. This heterobifunctional molecule consists of a pomalidomide (B1683931) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a reactive azide (B81097) group. The azide functionality allows for the facile and efficient conjugation to a target protein ligand via "click chemistry," enabling the rapid synthesis of PROTAC libraries for the degradation of a wide array of proteins of interest. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Pomalidomide-C6-PEG3-butyl-N3 in the construction of potent and selective protein degraders. Detailed experimental protocols and representative data are presented to facilitate its use in research and drug development.

Introduction to Pomalidomide-C6-PEG3-butyl-N3

Pomalidomide-C6-PEG3-butyl-N3 is a key reagent in the field of targeted protein degradation.[1][2][3][4] Its structure is meticulously designed to incorporate three key features:

-

A Cereblon (CRBN) E3 Ligase Ligand: The pomalidomide component of the molecule binds with high affinity to CRBN, a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[5][6] This interaction is essential for hijacking the cell's ubiquitin-proteasome system.

-

A Flexible PEGylated Linker: A C6-PEG3-butyl linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG component can also enhance the solubility and cell permeability of the resulting PROTAC.[7][]

-

A Reactive Azide Group: The terminal azide (N3) group is a versatile chemical handle that allows for covalent attachment to a target protein ligand functionalized with an alkyne group. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Pomalidomide-C6-PEG3-butyl-N3 is presented in the table below.

| Property | Value |

| CAS Number | 2300178-66-7 |

| Molecular Formula | C29H40N6O8 |

| Molecular Weight | 600.66 g/mol [4] |

| Appearance | Powder or crystals |

| Functional Group | Azide |

| Storage Temperature | 2-8°C |

| SMILES String | O=C(C(CC1)N(C2=O)C(C3=C2C=CC=C3NC(CCCCCOCCOCCOCCCCCCN=[N+]=[N-])=O)=O)NC1=O |

| InChI Key | JUXLQOHNAZVQSN-UHFFFAOYSA-N |

Mechanism of Action in PROTACs

When incorporated into a PROTAC, Pomalidomide-C6-PEG3-butyl-N3 facilitates the degradation of a target protein through the following mechanism:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, bringing them into close proximity to form a ternary POI-PROTAC-CRBN complex.[9]

-

Ubiquitination: The formation of the ternary complex enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.

-

PROTAC Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple copies of the target protein.

Representative Performance Data

Table 1: Performance of Pomalidomide-Based PROTACs Targeting BRD4 [5]

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-825 | BRD4 | RS4;11 | <1 | >95 |

| Compound 21 | BRD4 | THP-1 | Not Reported | >75 at 1µM |

Table 2: Performance of Pomalidomide-Based PROTACs Targeting BTK [6]

| PROTAC Linker | Target Protein | DC50 (nM) | Dmax (%) |

| 8-atom linker (C5 attachment) | BTK | 0.8 | >95 |

| 12-atom linker (C5 attachment) | BTK | 0.3 | >95 |

Table 3: Performance of a Pomalidomide-Based PROTAC Targeting EGFR [10]

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Compound 16 | EGFR | A549 | 32.9 | 96 |

Experimental Protocols

General Protocol for PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol outlines a general procedure for the synthesis of a PROTAC using Pomalidomide-C6-PEG3-butyl-N3 and an alkyne-functionalized target protein ligand.

Materials:

-

Pomalidomide-C6-PEG3-butyl-N3

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/H2O)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Dissolve the alkyne-functionalized target protein ligand and Pomalidomide-C6-PEG3-butyl-N3 in the chosen solvent.

-

Add an aqueous solution of copper(II) sulfate.

-

Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO) and filter.

-

Purify the crude PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Western Blotting for DC50 and Dmax Determination

This protocol provides a method to quantify the dose-dependent degradation of a target protein and to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Lyse the cells and collect the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the target protein and a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Conclusion

Pomalidomide-C6-PEG3-butyl-N3 is a valuable and versatile tool for the development of PROTACs. Its well-defined structure, incorporating a high-affinity CRBN ligand and a "clickable" azide handle, facilitates the efficient synthesis of libraries of protein degraders. The protocols and representative data provided in this guide offer a foundation for researchers to utilize this compound in their efforts to explore the exciting field of targeted protein degradation and to develop novel therapeutics for a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pomalidomid-C6-PEG3-butyl-N3 | CAS#:2300178-66-7 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

Pomalidomid-C6-PEG3-butyl-N3: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pomalidomid-C6-PEG3-butyl-N3, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This document details the physicochemical properties, synthesis, and application of this compound in targeted protein degradation, offering insights for researchers in oncology, immunology, and neurodegenerative diseases.

Core Properties and Specifications

This compound is a heterobifunctional molecule composed of three key components: the pomalidomide (B1683931) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN); a flexible polyethylene (B3416737) glycol (PEG) linker; and a terminal azide (B81097) group for facile conjugation to a target protein ligand via "click chemistry". The precise molecular characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₄₀N₆O₈ | |

| Molecular Weight | 600.66 g/mol | |

| CAS Number | 2300178-66-7 | |

| Appearance | Powder or crystals | |

| Functional Group | Azide | |

| Storage Temperature | 2-8°C |

Mechanism of Action: The PROTAC Approach

PROTACs assembled using this compound function by inducing the proximity of a target protein (Protein of Interest, POI) and the E3 ubiquitin ligase Cereblon.[1] This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Experimental Protocols

Synthesis of a Pomalidomide-Linker-Azide Building Block

This protocol is adapted from the synthesis of Pomalidomide-C5-azide and can be modified for the C6-PEG3-butyl-N3 linker by using the appropriate halo-PEG reagent.[3]

Step 1: Alkylation of Pomalidomide

-

To a solution of pomalidomide (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents) and the corresponding bromo- or iodo-C6-PEG3-butyl linker (1.2 equivalents).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with dichloromethane (B109758) (DCM) (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the pomalidomide-linker-halide intermediate.[3]

Step 2: Azidation of the Pomalidomide-Linker-Halide

-

To a solution of the pomalidomide-linker-halide intermediate (1.0 equivalent) in DMF, add sodium azide (3.0 equivalents).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final Pomalidomide-C6-PEG3-butyl-N3.[3]

PROTAC Assembly via Click Chemistry

The azide-functionalized pomalidomide linker is readily conjugated to a POI ligand containing a terminal alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

-

Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1-0.2 equivalents), and a reducing agent, like sodium ascorbate (B8700270) (0.2-0.5 equivalents).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude PROTAC by flash column chromatography and, if necessary, by preparative high-performance liquid chromatography (HPLC).[4]

-

Confirm the structure and purity of the final PROTAC using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[5]

In Vitro Evaluation of PROTAC Activity

Western Blot Analysis of Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein.

-

Cell Culture and Treatment: Seed a relevant cell line in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[7]

-

Detection and Analysis: Develop the blot using a chemiluminescent substrate and image the blot. Quantify the band intensities using densitometry software, normalizing the target protein levels to the loading control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[8]

Cell Viability Assay

This assay assesses the cytotoxic effect of the PROTAC on cancer cells.

-

Cell Seeding and Treatment: Seed cancer cells in a 96-well plate. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[8]

-

Viability Measurement: Use a commercially available cell viability reagent such as MTT or CellTiter-Glo®.

-

Data Analysis: Measure the absorbance or luminescence according to the manufacturer's protocol. Calculate the IC₅₀ (concentration for 50% inhibition of cell growth).[8]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This experiment confirms the formation of the POI-PROTAC-CRBN ternary complex.

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent target degradation. Lyse the cells in a non-denaturing IP lysis buffer.[8]

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by the addition of protein A/G magnetic beads to pull down the antibody-protein complexes.[8]

-

Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by western blotting using antibodies against the target protein and CRBN to detect the co-immunoprecipitation of CRBN.[8]

This technical guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. The provided protocols, while generalized, offer a robust starting point for researchers aiming to develop novel PROTAC-based therapeutics.

References

- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Pomalidomide-Azide Linkers: A Technical Guide to Solubility and Stability for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of pomalidomide-azide linkers, critical components in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of these linkers is paramount for the successful design and optimization of potent and effective protein degraders. This guide summarizes available quantitative data, details key experimental protocols, and provides visualizations of relevant biological and experimental workflows.

Introduction to Pomalidomide-Azide Linkers in PROTACs

Pomalidomide (B1683931) is a potent immunomodulatory agent that has been effectively repurposed as an E3 ubiquitin ligase ligand in the field of targeted protein degradation.[1][2] It functions by binding to the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3][4] In the context of PROTACs, a pomalidomide moiety is connected via a chemical linker to a ligand that binds to a protein of interest (POI). This bifunctional molecule brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]

The linker itself is not merely a spacer but plays a critical role in the overall efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1][5] Pomalidomide derivatives functionalized with an azide (B81097) group are versatile building blocks for PROTAC synthesis, as the azide allows for efficient and specific conjugation to a POI ligand using "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][5]

Data Presentation: Solubility and Stability of Pomalidomide and its Azide Linkers

Solubility Data

The composition of the linker significantly impacts the solubility of the resulting pomalidomide-linker conjugate. Generally, more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, are employed to enhance aqueous solubility, which can be a challenge for the often large and hydrophobic PROTAC molecules.[1][6] Conversely, more hydrophobic alkyl linkers may offer other advantages like increased cell permeability but can lead to lower aqueous solubility.[1]

| Compound | Solvent | Solubility | Source |

| Pomalidomide | DMSO | ~15 mg/mL | [7] |

| Dimethyl formamide | ~10 mg/mL | [7] | |

| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [7] | |

| Pomalidomide-C5-azide | DMSO | 100 mg/mL (260.15 mM) | [8] |

| Pomalidomide-PEG2-azide | DMSO | 90 mg/mL (202.52 mM) | [9] |

| Pomalidomide-PEG3-azide | Corn oil (with 10% DMSO) | ≥ 5 mg/mL (11.25 mM) | [10] |

Note: The solubility of pomalidomide-azide linkers in aqueous buffers is expected to be low, and for experimental purposes, they are often dissolved in organic solvents like DMSO to prepare stock solutions.[11] The addition of PEG chains is a common strategy to improve the aqueous solubility of the final PROTAC.[6]

Stability Data and Storage Recommendations

Pomalidomide and its derivatives, including azide linkers, have limited stability in aqueous solutions and are susceptible to hydrolysis of the glutarimide (B196013) ring, especially at non-neutral pH.[4] Therefore, it is recommended to prepare fresh aqueous solutions for immediate use and to avoid prolonged storage in aqueous buffers.[7]

The plasma stability of these linkers is a critical parameter for in vivo applications. While specific half-life data for various pomalidomide-azide linkers is not widely published, the parent compound, pomalidomide, has a reported plasma half-life of approximately 7.5 to 9.5 hours in humans.[12][13] The stability of the linker itself within the PROTAC molecule will also be influenced by its chemical nature, with certain functionalities being more susceptible to enzymatic degradation in plasma.[4][14]

| Compound/Linker Type | Condition | Stability/Storage Recommendation | Source |

| Pomalidomide | Aqueous solution | Not recommended for storage for more than one day. | [7] |

| Pomalidomide-C5-azide (Solid) | -20°C, protected from light | Recommended for long-term storage. | [11] |

| Pomalidomide-C5-azide (in DMSO) | -80°C | Up to 6 months. | [8] |

| -20°C | Up to 1 month. | [8] | |

| Pomalidomide-PEG3-azide (in solvent) | -80°C, under nitrogen | Up to 6 months. | [10] |

| -20°C, under nitrogen | Up to 1 month. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the solubility and stability of pomalidomide-azide linkers.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

Materials:

-

Pomalidomide-azide linker compound

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

DMSO (for stock solution)

-

Vials with tight-fitting caps

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for analysis

-

Analytical standards of the compound

Procedure:

-

Prepare a stock solution of the pomalidomide-azide linker in DMSO at a high concentration (e.g., 10-20 mM).

-

Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. Alternatively, a small volume of the concentrated DMSO stock can be added to the buffer, which may lead to precipitation.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis).

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).

-

The determined concentration represents the aqueous solubility of the compound under the tested conditions.

pH-Dependent Stability Assay

This protocol assesses the chemical stability of a compound at different pH values.

Materials:

-

Pomalidomide-azide linker compound

-

A series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9)

-

DMSO (for stock solution)

-

Vials with tight-fitting caps

-

Temperature-controlled incubator

-

HPLC system with a stability-indicating method

-

Quenching solution (if necessary to stop degradation)

Procedure:

-

Develop an HPLC method that can separate the parent compound from its potential degradation products.

-

Prepare a stock solution of the pomalidomide-azide linker in DMSO.

-

Dilute the stock solution into each of the pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on stability.

-

At time zero (t=0), immediately analyze an aliquot from each pH solution to determine the initial concentration of the compound.

-

Incubate the remaining solutions at a constant temperature (e.g., 37°C).

-

At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution. If necessary, quench the reaction to stop further degradation.

-

Analyze the aliquots by HPLC to quantify the remaining percentage of the parent compound.

-

Plot the percentage of the remaining compound against time for each pH condition.

-

From this data, the degradation rate constant and the half-life (t½) of the compound at each pH can be calculated.

Plasma Stability Assay

This protocol evaluates the stability of a compound in the presence of plasma enzymes.[4][14]

Materials:

-

Pomalidomide-azide linker compound

-

Pooled plasma from the species of interest (e.g., human, mouse, rat)

-

DMSO (for stock solution)

-

Incubator (37°C)

-

Acetonitrile (B52724) or methanol (B129727) containing an internal standard (for protein precipitation and reaction termination)

-

96-well plates

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the pomalidomide-azide linker in DMSO.

-

Thaw the pooled plasma at 37°C.

-

In a 96-well plate, add the plasma.

-

Spike the plasma with the compound's stock solution to a final concentration of, for example, 1 µM. The final DMSO concentration should be kept low (e.g., <0.5%).

-

Incubate the plate at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile or methanol containing an internal standard to precipitate the plasma proteins.[4]

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

-

The half-life (t½) of the compound in plasma can be calculated by plotting the natural logarithm of the percent remaining versus time.[4]

Mandatory Visualizations

Signaling Pathway: Pomalidomide-Based PROTAC Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Plasma Stability Assay | Domainex [domainex.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Methodological & Application

Revolutionizing Drug Discovery: A Guide to Pomalidomide-C6-PEG3-butyl-N3 in PROTAC Synthesis

For Immediate Release

Shanghai, China – December 5, 2025 – As the field of targeted protein degradation continues to accelerate, the strategic design and synthesis of Proteolysis Targeting Chimeras (PROTACs) are paramount. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of Pomalidomide-C6-PEG3-butyl-N3, a key building block in the construction of potent and selective PROTACs that hijack the Cereblon E3 ubiquitin ligase.

Introduction to Pomalidomide-C6-PEG3-butyl-N3 in PROTAC Technology

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs) by recruiting an E3 ubiquitin ligase.[1] Pomalidomide-C6-PEG3-butyl-N3 is a pre-functionalized chemical entity that incorporates the pomalidomide (B1683931) moiety, a high-affinity ligand for the Cereblon (CRBN) E3 ligase, connected to a flexible PEG linker terminating in a reactive azide (B81097) (-N3) group.[2][3] This azide handle is specifically designed for "click chemistry," a set of highly efficient and bioorthogonal reactions, enabling the covalent linkage of the pomalidomide-linker construct to a ligand targeting a specific protein of interest.[4] The resulting PROTAC orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

The modular nature of Pomalidomide-C6-PEG3-butyl-N3 simplifies the synthetic process, allowing researchers to rapidly generate libraries of PROTACs with diverse target-binding ligands to explore structure-activity relationships and optimize degradation potency and selectivity.[7]

Mechanism of Action: CRBN-Mediated Protein Degradation

The core function of a PROTAC synthesized using Pomalidomide-C6-PEG3-butyl-N3 is to induce proximity between the target protein and the CRL4-CRBN E3 ligase complex. This process unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) via its target-binding warhead and to the Cereblon (CRBN) E3 ligase via its pomalidomide head. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.[8]

-